1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-
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Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- involves the reaction of fluorescein with maleimide. The reaction typically occurs in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under controlled conditions . Industrial production methods involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with sulfhydryl groups (thiols) in proteins and other molecules.
Oxidation and Reduction: The compound can undergo redox reactions depending on the conditions and reagents used.
Common Reagents and Conditions: Typical reagents include thiol-containing compounds, and the reactions are usually carried out at a pH of 6.5 to 7.5.
Major Products: The primary products are labeled proteins or other molecules that can be used as fluorescent probes.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- has a wide range of scientific research applications:
Chemistry: Used in the labeling of molecules for fluorescence-based detection and analysis.
Biology: Employed in the study of protein interactions, cell imaging, and tracking of biological processes.
Medicine: Utilized in diagnostic assays and the development of fluorescent probes for medical imaging.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- involves the reaction of its maleimide group with sulfhydryl groups in proteins and other molecules. This reaction forms a stable thioether bond, resulting in the labeling of the target molecule . The labeled molecules can then be detected using fluorescence-based techniques, as the compound exhibits strong fluorescence properties with excitation and emission wavelengths of 494 nm and 518 nm, respectively .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- is unique due to its high reactivity with sulfhydryl groups and its strong fluorescence properties. Similar compounds include:
5-Iodoacetamido-fluorescein (5-IAF): Another fluorescein derivative used for labeling proteins.
N-(4-Methylphenyl)maleimide: A maleimide derivative with different reactivity and fluorescence properties.
These compounds share some functional similarities but differ in their specific reactivity and applications.
Properties
Molecular Formula |
C24H13NO7 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)31-20-11-14(27)3-6-17(20)24(16)18-9-12(1-4-15(18)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H |
InChI Key |
PYXSQLGBIDYSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C(=O)C=CC3=O)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC2=O |
Origin of Product |
United States |
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